
Triethenyl(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethenyl(propan-2-yl)silane is an organosilicon compound characterized by the presence of three ethenyl groups and a propan-2-yl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethenyl(propan-2-yl)silane typically involves the reaction of ethenyl-containing precursors with silicon-based reagents under controlled conditions. One common method includes the hydrosilylation of ethenyl compounds with silanes in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors. The use of efficient catalysts and precise control of reaction parameters are crucial to achieving high yields and maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Triethenyl(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or platinum are employed in substitution reactions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.
Applications De Recherche Scientifique
Triethenyl(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in modifying biomolecules and creating biocompatible materials.
Medicine: Research is ongoing to investigate its use in drug delivery systems and medical implants.
Industry: It finds applications in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Triethenyl(propan-2-yl)silane exerts its effects involves the interaction of its ethenyl groups with various molecular targets. The silicon atom can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which enable the compound to participate in diverse chemical processes.
Comparaison Avec Des Composés Similaires
Triisopropylsilane: Another organosilicon compound with three isopropyl groups attached to silicon.
Propargyloxytrimethylsilane: Contains a propargyloxy group and three methyl groups attached to silicon.
Uniqueness: Triethenyl(propan-2-yl)silane is unique due to the presence of ethenyl groups, which provide distinct reactivity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring specific chemical transformations and properties.
Propriétés
Numéro CAS |
847166-04-5 |
|---|---|
Formule moléculaire |
C9H16Si |
Poids moléculaire |
152.31 g/mol |
Nom IUPAC |
tris(ethenyl)-propan-2-ylsilane |
InChI |
InChI=1S/C9H16Si/c1-6-10(7-2,8-3)9(4)5/h6-9H,1-3H2,4-5H3 |
Clé InChI |
RSESTGLHMYOWCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C=C)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


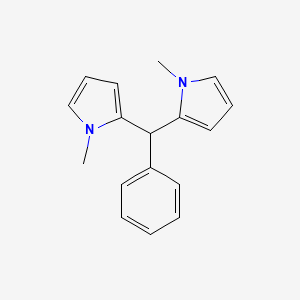
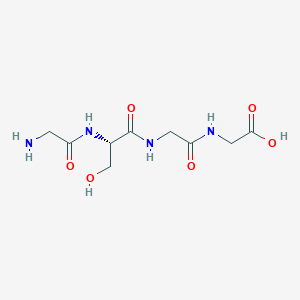

![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
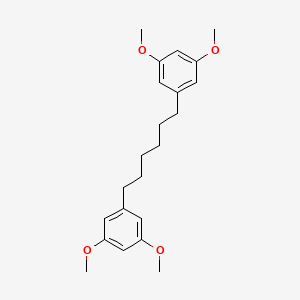
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
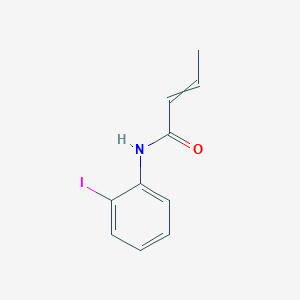
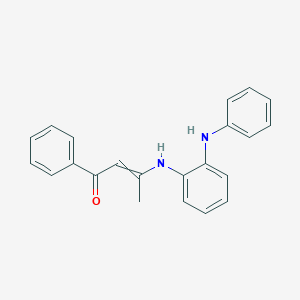

![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
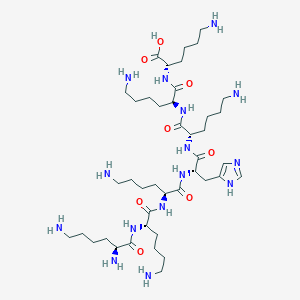
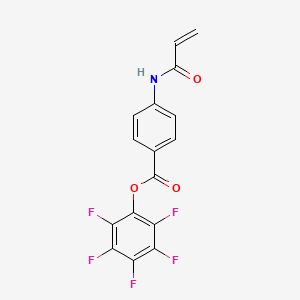
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
